4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
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Overview
Description
“4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the m-tolyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Formation of the diamine side chain:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
“4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of oxazole derivatives.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of “4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds with similar oxazole rings.
Sulfonyl-containing compounds: Molecules with sulfonyl groups.
Diamine derivatives: Compounds with diamine moieties.
Uniqueness
“4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-9-7-10-17(15-16)19-23-21(20(27-19)22-13-8-14-24(2)3)28(25,26)18-11-5-4-6-12-18/h4-7,9-12,15,22H,8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHJEGMDRAUFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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